REACTION_SMILES
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[BH4-:17].[CH3:19][CH2:20][OH:21].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[C:10]1=[CH:11][C:12](=[O:16])[CH2:13][CH2:14][CH2:15]1.[Na+:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[C:10]1=[CH:11][CH:12]([OH:16])[CH2:13][CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=C(c2ccncc2[N+](=O)[O-])CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnccc1C1=CC(O)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |